molecular formula C18H15N5 B2977259 4-(Dimethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 320418-16-4

4-(Dimethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No. B2977259
CAS RN: 320418-16-4
M. Wt: 301.353
InChI Key: XEIKRTHXXYYVCT-UHFFFAOYSA-N
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Description

The compound “4-(Dimethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The presence of the dimethylamino group and phenyl group further adds to its complexity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as FT-IR, FT-Raman, UV, and NMR spectroscopy . These techniques can provide information about the vibrational assignments, IR, and Raman scattering activity of the molecule.


Chemical Reactions Analysis

Pyridinium salts, which are structurally similar to part of your compound, have been studied extensively for their synthetic routes and reactivity . They are important in a wide range of research topics, including as pyridinium ionic liquids and pyridinium ylides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of the dimethylamino group could potentially make the compound basic. The compound’s solubility, melting point, boiling point, and other properties would need to be determined experimentally .

Scientific Research Applications

Spectrophotometric Basicity Scale

Kaljurand et al. (2000) contributed to the understanding of basicity scales by including a variety of bases, including pyridines, to create a spectrophotometric basicity scale in acetonitrile. This scale aids in understanding the chemical behavior of compounds including pyrimidine derivatives in different environments, highlighting the chemical versatility and reactivity of such compounds (Kaljurand et al., 2000).

Antibacterial Activity

Rostamizadeh et al. (2013) explored the antibacterial properties of pyrazolo[3,4-d]pyrimidine derivatives, which are synthesized through a one-pot, three-component reaction. Their study opens avenues for the development of new antibacterial agents, showing the potential of pyrimidine derivatives in contributing to medical research and pharmaceutical applications (Rostamizadeh et al., 2013).

Nonlinear Optical (NLO) Properties

Hussain et al. (2020) conducted a comprehensive study on thiopyrimidine derivatives for their potential in nonlinear optics (NLO), which are critical for the development of new materials for optoelectronic devices. This research underscores the significance of pyrimidine derivatives in advancing materials science, particularly in the field of photonics and optical communications (Hussain et al., 2020).

Antimicrobial Activity and Molecular Docking

Bhat and Begum (2021) synthesized and characterized various pyrimidine carbonitrile derivatives for their antimicrobial activities. Their work not only provides insights into the antimicrobial potential of these compounds but also explores their mechanisms of action through molecular docking studies, indicating the role of pyrimidine derivatives in drug discovery and development (Bhat & Begum, 2021).

Novel Synthesis Approaches

Prajapati and Thakur (2005) developed a novel method for synthesizing pyrimido[4,5-d]pyrimidine derivatives, showcasing the utility of 6-[(dimethylamino)methylene]aminouracil in facilitating efficient and direct synthesis under thermal conditions. This research highlights innovative approaches in the synthesis of complex pyrimidine structures, contributing to the field of synthetic organic chemistry (Prajapati & Thakur, 2005).

Future Directions

The future directions for this compound would depend on its intended use and observed properties. If it shows promising biological activity, it could be further studied for potential therapeutic applications. Alternatively, if it has unique physical or chemical properties, it could be studied for potential uses in materials science or other fields .

properties

IUPAC Name

4-(dimethylamino)-6-phenyl-2-pyridin-2-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5/c1-23(2)18-14(12-19)16(13-8-4-3-5-9-13)21-17(22-18)15-10-6-7-11-20-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIKRTHXXYYVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

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